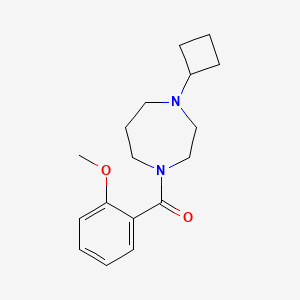

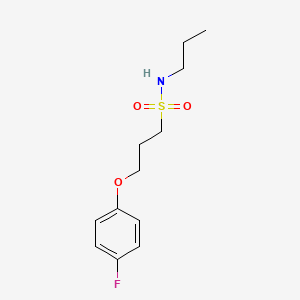

![molecular formula C22H19N3O5S B2413152 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 496029-12-0](/img/structure/B2413152.png)

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide” is a complex organic molecule. It contains an isoquinoline dione group, a sulfamoylphenyl group, and a butanamide group. Isoquinoline diones have attracted attention from synthetic chemists due to their potential for various applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isoquinoline-1,3-dione compounds have been synthesized using diverse methods employing acryloyl benzamides as key substrates .Applications De Recherche Scientifique

Aggregation Enhanced Emission

One study discusses the synthesis and characterization of 1,8-naphthalimide derivatives, including compounds related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide, which exhibit aggregation-enhanced emission properties. These compounds form nanoaggregates in aqueous solutions and display enhanced emission due to π-π stacking and intermolecular interactions, providing insights into their potential applications in materials science and sensor technology (Srivastava et al., 2016).

Insertion Reactions with Phosphorus Ylides

Research into the reactivity of isoquinoline derivatives with phosphorus ylides has led to the formation of substituted isoquinolines. This work highlights the synthetic utility of these compounds in constructing complex molecular structures, which are of interest in pharmaceutical chemistry and synthetic methodology (Abdou et al., 2002).

Development of Fluorescent Probes

A novel fluorescent probe based on the 1,8-naphthalimide framework for detecting reducing agents such as DTT (dithiothreitol) has been developed. This probe exhibits a large Stokes shift and fast response, demonstrating the potential of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide derivatives in biomedical imaging and analytical chemistry (Sun et al., 2018).

Synthesis of Quinazoline Derivatives

A study focused on synthesizing N-substituted quinazoline derivatives from compounds related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide, exploring their potential as diuretic and antihypertensive agents. This research underscores the importance of these compounds in developing new therapeutic agents (Rahman et al., 2014).

Inhibitors of Serine Proteases

N-(Sulfonyloxy)phthalimides, including structures analogous to the compound , have been investigated for their ability to inactivate serine proteases such as chymotrypsin. These findings offer a foundation for developing novel therapeutic agents targeting protease-mediated diseases (Neumann & Gütschow, 1994).

Propriétés

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S/c23-31(29,30)16-11-9-15(10-12-16)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26)(H2,23,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSKBTRYOOXBCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)

![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2413081.png)

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)